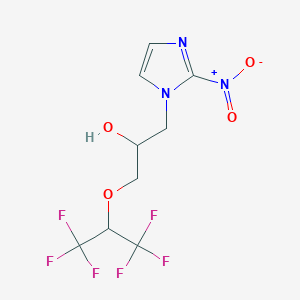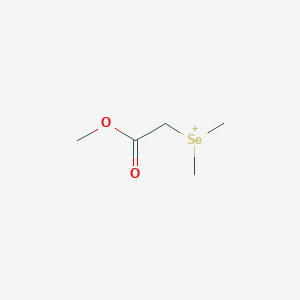
Selenobetaine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenobetaine methyl ester is a selenium-containing compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Selenobetaine methyl ester has been used in various scientific research applications, including:
1. Antioxidant Properties: Selenobetaine methyl ester has been found to possess strong antioxidant properties, which make it a potential candidate for use in the prevention and treatment of oxidative stress-related diseases.
2. Cancer Research: Selenobetaine methyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation in cancer research.
3. Neuroprotection: Selenobetaine methyl ester has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of selenobetaine methyl ester is not fully understood. However, it is believed to work by increasing the activity of antioxidant enzymes, such as glutathione peroxidase and catalase, which help to protect cells from oxidative damage. It may also work by inhibiting the activity of enzymes involved in cancer cell growth and promoting cell death.
Biochemical and Physiological Effects
Selenobetaine methyl ester has been found to have various biochemical and physiological effects, including:
1. Antioxidant Activity: Selenobetaine methyl ester has been shown to scavenge free radicals and protect cells from oxidative damage.
2. Anti-inflammatory Activity: Selenobetaine methyl ester has been found to reduce inflammation in various tissues, including the brain and liver.
3. Anti-cancer Activity: Selenobetaine methyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Selenobetaine methyl ester has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. High Stability: Selenobetaine methyl ester is highly stable, which makes it easy to handle and store.
2. Low Toxicity: Selenobetaine methyl ester has low toxicity, which makes it safe for use in lab experiments.
3. Easy Synthesis: Selenobetaine methyl ester can be easily synthesized using simple chemical reactions.
Limitations:
1. Limited Solubility: Selenobetaine methyl ester has limited solubility in water, which makes it difficult to use in aqueous solutions.
2. High Cost: Selenobetaine methyl ester is relatively expensive, which may limit its use in lab experiments.
3. Limited Availability: Selenobetaine methyl ester is not widely available, which may limit its use in research.
Direcciones Futuras
There are several future directions for research on selenobetaine methyl ester. Some of these include:
1. Clinical Trials: Further research is needed to investigate the potential clinical applications of selenobetaine methyl ester in the prevention and treatment of diseases such as cancer and neurodegenerative diseases.
2. Mechanistic Studies: More studies are needed to elucidate the mechanism of action of selenobetaine methyl ester, which will help to better understand its biochemical and physiological effects.
3. Synthesis Optimization: Further optimization of the synthesis method of selenobetaine methyl ester may help to reduce the cost of production and increase its availability for research.
Conclusion
Selenobetaine methyl ester is a promising selenium-containing compound that has potential applications in various fields, including biomedical research and drug development. Its unique biochemical and physiological properties make it a promising candidate for further investigation. Further research is needed to fully understand its mechanism of action and to investigate its potential clinical applications.
Métodos De Síntesis
Selenobetaine methyl ester can be synthesized by reacting betaine methyl ester with elemental selenium. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as methanol. The resulting product is a yellowish-orange powder that is soluble in water and organic solvents.
Propiedades
Número CAS |
102856-52-0 |
|---|---|
Nombre del producto |
Selenobetaine methyl ester |
Fórmula molecular |
C5H11O2Se+ |
Peso molecular |
182.11 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl)-dimethylselanium |
InChI |
InChI=1S/C5H11O2Se/c1-7-5(6)4-8(2)3/h4H2,1-3H3/q+1 |
Clave InChI |
FHJDMYOCFQXWSQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C[Se+](C)C |
SMILES canónico |
COC(=O)C[Se+](C)C |
Otros números CAS |
102856-52-0 |
Sinónimos |
SeBMe selenobetaine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





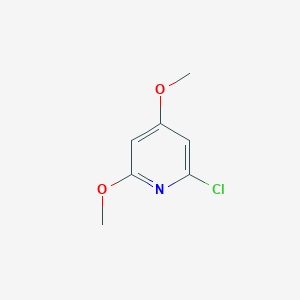
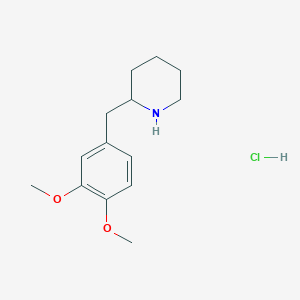
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
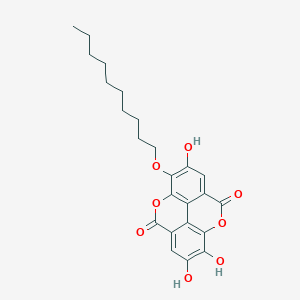
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
